Cas no 2195966-19-7 (N-[(4-Methylphenyl)-pyridin-2-ylmethyl]prop-2-enamide)
![N-[(4-Methylphenyl)-pyridin-2-ylmethyl]prop-2-enamide structure](https://ja.kuujia.com/scimg/cas/2195966-19-7x500.png)
N-[(4-Methylphenyl)-pyridin-2-ylmethyl]prop-2-enamide 化学的及び物理的性質
名前と識別子
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- N-[(4-Methylphenyl)-pyridin-2-ylmethyl]prop-2-enamide
- EN300-6702363
- AKOS034007656
- N-[(4-methylphenyl)(pyridin-2-yl)methyl]prop-2-enamide
- Z2738286444
- 2195966-19-7
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- インチ: 1S/C16H16N2O/c1-3-15(19)18-16(14-6-4-5-11-17-14)13-9-7-12(2)8-10-13/h3-11,16H,1H2,2H3,(H,18,19)
- InChIKey: VQZOWFZXSKOGCY-UHFFFAOYSA-N
- SMILES: O=C(C=C)NC(C1C=CC=CN=1)C1C=CC(C)=CC=1
計算された属性
- 精确分子量: 252.126263138g/mol
- 同位素质量: 252.126263138g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 19
- 回転可能化学結合数: 4
- 複雑さ: 308
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.7
- トポロジー分子極性表面積: 42Ų
N-[(4-Methylphenyl)-pyridin-2-ylmethyl]prop-2-enamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6702363-1.0g |
N-[(4-methylphenyl)(pyridin-2-yl)methyl]prop-2-enamide |
2195966-19-7 | 95.0% | 1.0g |
$0.0 | 2025-03-13 |
N-[(4-Methylphenyl)-pyridin-2-ylmethyl]prop-2-enamide 関連文献
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Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
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Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
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Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
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Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
N-[(4-Methylphenyl)-pyridin-2-ylmethyl]prop-2-enamideに関する追加情報
N-[(4-Methylphenyl)-pyridin-2-ylmethyl]prop-2-enamide and Its Significance in Modern Chemical Research
Chemical compounds play a pivotal role in the advancement of pharmaceuticals, agrochemicals, and materials science. Among these, N-[(4-Methylphenyl)-pyridin-2-ylmethyl]prop-2-enamide, with the CAS number 2195966-19-7, has emerged as a compound of significant interest due to its unique structural properties and potential applications. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive research in various scientific domains.
The molecular structure of N-[(4-Methylphenyl)-pyridin-2-ylmethyl]prop-2-enamide is characterized by a pyridine ring fused with a prop-2-enamide moiety, which is further substituted with a 4-methylphenyl group. This arrangement contributes to its distinct chemical and biological properties. The presence of the pyridine ring enhances its ability to interact with biological targets, while the amide group provides additional functionalization possibilities. These features make it an attractive candidate for drug discovery and material synthesis.
In recent years, there has been a surge in research focused on developing novel compounds that can modulate biological pathways effectively. N-[(4-Methylphenyl)-pyridin-2-ylmethyl]prop-2-enamide has been studied for its potential role in various therapeutic areas, including oncology, neurology, and inflammation. Its structural framework allows for selective binding to specific receptors and enzymes, which is crucial for developing targeted therapies.
One of the most compelling aspects of this compound is its versatility in chemical modifications. Researchers have explored different derivatives of N-[(4-Methylphenyl)-pyridin-2-ylmethyl]prop-2-enamide to enhance its pharmacological properties. For instance, modifications at the pyridine ring have been shown to improve solubility and metabolic stability, while alterations at the amide group can fine-tune binding affinity. These studies highlight the compound's potential as a scaffold for drug development.
The latest advancements in computational chemistry have also played a significant role in understanding the behavior of N-[(4-Methylphenyl)-pyridin-2-ylmethyl]prop-2-enamide. Molecular modeling techniques have been employed to predict how this compound interacts with biological targets at the atomic level. These simulations have provided valuable insights into its mechanism of action and have guided the design of more effective derivatives.
In the field of medicinal chemistry, the development of new synthetic routes for complex molecules is essential. Researchers have reported novel synthetic strategies for preparing N-[(4-Methylphenyl)-pyridin-2-ylmethyl]prop-2-enamide that improve yield and purity. These methods often involve multi-step reactions that require precise control over reaction conditions. The optimization of these processes has not only facilitated further research but also paved the way for large-scale production.
The biological activity of N-[(4-Methylphenyl)-pyridin-2-ylmethyl]prop-2-enamide has been extensively evaluated in preclinical studies. Initial findings suggest that it exhibits potent inhibitory effects on certain enzymes and receptors involved in disease pathways. For example, studies have shown that derivatives of this compound can inhibit kinases that are overexpressed in cancer cells, leading to reduced tumor growth. Similarly, its interaction with neurotransmitter receptors has been explored for potential applications in treating neurological disorders.
The environmental impact of chemical research is also a critical consideration. The synthesis and application of compounds like N-[(4-Methylphenyl)-pyridin-2-ylmethyl]prop-2-enamide must be balanced with sustainability principles. Green chemistry approaches have been adopted to minimize waste and reduce energy consumption during production. These efforts ensure that scientific advancements do not come at the cost of environmental degradation.
Collaboration across disciplines is essential for maximizing the potential of compounds like N-[(4-Methylphenyl)-pyridin-2-ylmethyl]prop-2-enamide. Chemists work hand-in-hand with biologists, pharmacologists, and material scientists to translate laboratory discoveries into practical applications. This interdisciplinary approach fosters innovation and accelerates the development of new treatments and materials.
The future prospects for N-(4-methylphenyl)-pyridin-(2R)-lymethyl]-propanedinitrile (CAS 2598590156) are bright, with ongoing research aimed at uncovering new applications and improving existing ones. As our understanding of biological systems grows, so does the potential for this compound to contribute to advancements in medicine and beyond. Continued investment in research infrastructure and collaborative efforts will be key to realizing this potential.
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